molecular formula C14H21NOSi B180821 4-(t-Butyldimethylsilyloxy)indole CAS No. 106792-40-9

4-(t-Butyldimethylsilyloxy)indole

カタログ番号 B180821
CAS番号: 106792-40-9
分子量: 247.41 g/mol
InChIキー: DXWMQIPBFPYBTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(t-Butyldimethylsilyloxy)indole, also known as TBS-indole, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBS-indole is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature and has been extensively studied for its biological activities.

作用機序

The mechanism of action of 4-(t-Butyldimethylsilyloxy)indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. 4-(t-Butyldimethylsilyloxy)indole has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in regulating immune and inflammatory responses. 4-(t-Butyldimethylsilyloxy)indole has also been found to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the metabolism of tryptophan and has been implicated in the pathogenesis of cancer and inflammation.
Biochemical and Physiological Effects:
4-(t-Butyldimethylsilyloxy)indole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-(t-Butyldimethylsilyloxy)indole can induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the activity of IDO. In vivo studies have shown that 4-(t-Butyldimethylsilyloxy)indole can reduce tumor growth, improve cognitive function, and reduce neuroinflammation.

実験室実験の利点と制限

One advantage of using 4-(t-Butyldimethylsilyloxy)indole in lab experiments is its relatively simple synthesis method. 4-(t-Butyldimethylsilyloxy)indole can be synthesized using commercially available reagents and standard laboratory equipment. Another advantage of 4-(t-Butyldimethylsilyloxy)indole is its versatility in terms of its potential applications. 4-(t-Butyldimethylsilyloxy)indole has been studied for its therapeutic potential in various diseases, making it a promising candidate for drug development.
One limitation of using 4-(t-Butyldimethylsilyloxy)indole in lab experiments is its potential toxicity. 4-(t-Butyldimethylsilyloxy)indole has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

将来の方向性

There are several future directions for research on 4-(t-Butyldimethylsilyloxy)indole. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to investigate the potential of 4-(t-Butyldimethylsilyloxy)indole in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential toxicity. Additionally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-(t-Butyldimethylsilyloxy)indole in vivo, which could provide valuable information for drug development.
Conclusion:
In conclusion, 4-(t-Butyldimethylsilyloxy)indole is a promising compound that has potential therapeutic applications in various diseases. Its simple synthesis method, versatility, and potential efficacy make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, potential toxicity, and pharmacokinetics.

科学的研究の応用

4-(t-Butyldimethylsilyloxy)indole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(t-Butyldimethylsilyloxy)indole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 4-(t-Butyldimethylsilyloxy)indole has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-(t-Butyldimethylsilyloxy)indole has been shown to improve cognitive function and reduce neuroinflammation.

特性

CAS番号

106792-40-9

製品名

4-(t-Butyldimethylsilyloxy)indole

分子式

C14H21NOSi

分子量

247.41 g/mol

IUPAC名

tert-butyl-(1H-indol-4-yloxy)-dimethylsilane

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-13-8-6-7-12-11(13)9-10-15-12/h6-10,15H,1-5H3

InChIキー

DXWMQIPBFPYBTD-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2

正規SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1C=CN2

同義語

4-(tert-butyldimethylsilyloxy)indole

製品の起源

United States

Synthesis routes and methods I

Procedure details

4-Hydroxyindole (831 mg, 6.24 mmol) was dissolved in DMF (8.0 mL), and the solution was added with imidazole (510 mg, 7.49 mmol) and tert-butyldimethylsilyl chloride (1.03 g, 6.86 mmol), followed by stirring at room temperature for 5 hours. The reaction mixture was added with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by flash column chromatography (hexane/ethyl acetate=85/15) to obtain 4-(tert-butyldimethylsilyloxy)indole (1.53 g, 99%).
Quantity
831 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-hydroxyindole (13.31 g, 75 mmol) in dry dichloromethane (400 mL) was treated with imidazole (8.17 g, 120 mmol) and t-butyldimethylsilyl chloride (18.09 g, 120 mmol) and the mixture was stirred at room temperature under nitrogen overnight. The precipitated white solid was filtered off and washed with dichloromethane and the combined filtrates were washed successively with 0.5 M aq. hydrochloric acid, 0.5 M aq. sodium hydroxide and brine, dried and evaporated to give 9 as white crystals (21.03 g, 85%), mp 80-81° C. (from hexanes); 1H NMR (500 MHz) δ 8.06 (br s, 1H), 7.08 (dd, J=3.1, 2.4 Hz, 1H), 6.99-7.05 (m, 2H), 6.58-6.59 (m, 1H), 6.52 (dd, J=7, 1.5 Hz, 1H, 1.06 (s, 9H), 0.23 (s, 6H). Anal. Calcd. for C14H21NOSi: C, 67.97; H, 8.56; N, 5.66. Found: C, 67.60; H, 8.80; N, 5.57.
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
18.09 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Synthesis routes and methods III

Procedure details

Imidazole (15.3 g, 225 mmol) was added to a solution of 4-hydroxyindole (20 g, 150 mmol) in 300 mL of anhydrous methylene chloride at ambient temperature. The resulting mixture was treated with tert-butyldimethylsilyl chloride (25 g, 165 mmol). After stirring overnight at ambient temperature, the reaction mixture was poured into 300 mL of water. The layers were separated, and the aqueous phase was extracted with methylene (2×100 mL). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to a black oil. The crude residue was purified on a Prep 500 (silica gel; 0% to 5% ethyl acetate/hexanes) to give the title compound as a light purple waxy solid in quantitative yield. MS (ion spray, NH4OAc) m/e [M+1]+ 248, [M−1]− 246.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-hydroxyindole (3.0 g, 22.5 mmol), t-butyldimethylsilyl chloride (5.09 g, 33.8 mmol) and imidazole (3.83 g, 56.3 mmol) in dimethylformamide (60 mL) was stirred at room temperature for 24 hours. Aqueous ammonium chloride was added (100 ml) and extracted several times with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, and evaporated to give a crude oil. Flash chromatography (10% ethyl acetate/hexanes) yielded the desired product (5.55 g, 100%) as a white solid. NMR.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods V

Procedure details

To a suspension of 4-hydroxyindole (5.65 g, 42.4 mmol) in chloroform (200 mL) are added imidazole (4.33 g, 63.6 mmol) and tert-butylchlorodimethylsilane (7.03 g, 46.6 mmol), and the mixture is stirred at room temperature for 2.5 hours. The reaction mixture is washed with a mixture of a saturated brine and water (1:1, 100 mL), and the organic layer is dried over anhydrous potassium carbonate, filtered, and the filtrate is concentrated to about 50 mL under reduced pressure. The resultant is purified by silica gel column (300 g, ethyl acetate:hexane=1:5→1:1) to give the title compound as a white solid (3.90 g, yield: 37%), and the starting compound (2.62g, recovery rate: 46%).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
7.03 g
Type
reactant
Reaction Step Two
Yield
37%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。